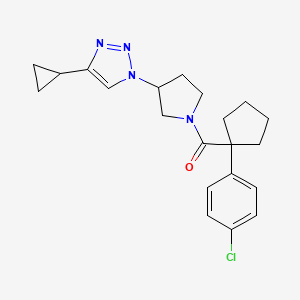
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes which provides pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The parent pyrazole has hydrogen atoms attached to the carbon atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can react with water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Applications De Recherche Scientifique
1H-Pyrazolo[3,4-d]pyrimidines serve as purine analogs and exhibit various biological activities, including:
- Anti-inflammatory properties : These compounds have been investigated for their anti-inflammatory effects .
- Antiproliferative activity : Some derivatives show promise as antiproliferative agents .
- Antifungal properties : Certain 1H-pyrazolo[3,4-d]pyrimidines exhibit antifungal activity .
Synthesis and Structure
The compound 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride is synthesized via nucleophilic substitution. Specifically, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces selectively the 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of this compound is confirmed through elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis.
Potential Applications
Let’s explore six unique applications:
a. Anticancer Activity: Given the promising antiproliferative properties of related 1H-pyrazolo[3,4-d]pyrimidines, further investigation into the anticancer potential of 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride is warranted. Researchers can explore its effects on cancer cell lines and potential mechanisms of action.
b. Anti-Inflammatory Agents: Considering the compound’s anti-inflammatory activity, it could be explored as a novel anti-inflammatory agent. In vitro and in vivo studies can assess its efficacy in modulating inflammatory pathways.
c. Antifungal Properties: Given the antifungal activity observed in related compounds, researchers can investigate whether 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride exhibits similar effects against fungal pathogens.
d. Purine Analog: As a purine analog, this compound may interact with purine receptors or enzymes involved in purine metabolism. Its potential as a therapeutic agent in purine-related disorders (such as gout or certain cancers) warrants exploration.
e. Structure-Activity Relationship (SAR) Studies: Researchers can synthesize analogs of 4-Chloro-N,1-dimethylpyrazol-3-amine hydrochloride with varying substituents to explore SAR. Understanding how different modifications affect biological activity can guide drug design.
f. Target Identification: Identifying specific molecular targets (enzymes, receptors, or proteins) that interact with this compound is crucial. Techniques like affinity chromatography or proteomics can aid in target identification.
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVPSXRDCZCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2742207.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)



![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)
![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)
![8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2742224.png)
![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)
